molecular formula C21H23N3O2S2 B6419985 3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040636-05-2

3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6419985
CAS No.: 1040636-05-2
M. Wt: 413.6 g/mol
InChI Key: OYPBITUXJIOHAW-UHFFFAOYSA-N
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Description

3-Ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • 7-Phenyl group: Aromatic moiety that may contribute to π-π stacking interactions in biological targets .
  • 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl} chain: The sulfanyl linkage connects the core to a piperidine-containing ketone, a motif associated with CNS activity due to piperidine's prevalence in neuroactive compounds .

This compound is synthesized via cyclization reactions involving formamide under mild conditions, yielding 60–65% efficiency .

Properties

IUPAC Name

3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-2-24-20(26)19-18(16(13-27-19)15-9-5-3-6-10-15)22-21(24)28-14-17(25)23-11-7-4-8-12-23/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPBITUXJIOHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H25N3O3S
  • Molecular Weight : 373.55 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated moderate to potent activity against various cancer cell lines, including:

Cell LineIC50 (μM)
HT-29 (Colon)5.5
TK-10 (Kidney)6.7

The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have also been explored. A study reported that compounds in this class exhibited activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected derivatives:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has shown promising results in DPPH radical scavenging assays:

CompoundIC50 (μM)
3-Ethyl Thieno Derivative15.0
Ascorbic Acid10.0

This indicates that it has a moderate capacity to neutralize free radicals, potentially contributing to its therapeutic effects .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A research team synthesized various thieno[3,2-d]pyrimidine derivatives and tested their effects on cancer cell lines. The study found that the introduction of a piperidine moiety significantly enhanced cytotoxicity against HT-29 cells compared to compounds lacking this feature .
  • Antimicrobial Evaluation : Another study focused on testing the antimicrobial efficacy of synthesized derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thieno[3,2-d]pyrimidine scaffold could lead to improved antibacterial activity .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Features References
Target compound Ethyl C21H25N3O2S2 415.57 Balances lipophilicity and metabolic stability
3-(2-Methoxyethyl) analog 2-Methoxyethyl C16H23N3O3S2 393.50 Increased polarity; may improve solubility
3-(3,5-Dimethylphenyl) analog 3,5-Dimethylphenyl C21H25N3O2S2 415.57 Enhanced aromatic interactions; higher steric bulk

Key Findings :

  • The ethyl group in the target compound optimizes lipophilicity, while methoxyethyl () introduces polarity for better aqueous solubility .
  • 3,5-Dimethylphenyl substitution () may enhance binding to hydrophobic enzyme pockets but reduce bioavailability due to increased molecular weight .

Variations in the Sulfanyl-Linked Side Chain

Compound Name Side Chain Structure Molecular Formula Molecular Weight Key Features References
Target compound 2-Oxo-2-(piperidin-1-yl)ethyl C21H25N3O2S2 415.57 Piperidine enhances CNS penetration
2-(4-Fluorophenyl)-2-oxoethyl analog 2-(4-Fluorophenyl)-2-oxoethyl C23H21FN2O2S2 464.55 Fluorine increases electronegativity and metabolic stability
2-(Pyrrolidin-1-yl)-2-oxoethyl analog 2-Oxo-2-(pyrrolidin-1-yl)ethyl C23H21N3O3S2 451.56 Smaller ring size may reduce off-target effects

Key Findings :

  • The piperidinyl group in the target compound is advantageous for CNS targeting but may increase susceptibility to cytochrome P450 metabolism .
  • Fluorine substitution () improves metabolic stability and binding affinity through halogen bonding .

Positional Isomers and Heterocyclic Modifications

Thieno[2,3-d]pyrimidin-4-one Isomers

Compound Name Core Structure Molecular Formula Molecular Weight Key Features References
3-Ethyl-5,6-dimethyl analog Thieno[2,3-d]pyrimidin-4-one C23H21FN2O2S2 464.55 Positional isomer with altered electronic distribution
3-Ethyl-5-(thiophen-2-yl) analog Thieno[2,3-d]pyrimidin-4-one C14H13N3OS2 327.40 Thiophene substituent enhances π-conjugation

Key Findings :

Expanded Heterocyclic Systems

Compound Name Core Structure Molecular Formula Molecular Weight Key Features References
Pyrido-thieno[3,2-d]pyrimidin-4-one Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one C28H30N4O2S2 542.72 Extended π-system for enhanced DNA intercalation
Chromeno[4,3-d]pyrimidin-4-one Chromeno[4,3-d]pyrimidin-4-one C21H19N3O3S 393.46 Oxygen atom introduces hydrogen-bonding capacity

Key Findings :

  • Pyrido-thieno derivatives () show promise in targeting topoisomerases due to planar aromatic systems .
  • Chromeno-pyrimidinones () exhibit improved oral bioavailability owing to oxygen-mediated solubility .

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